Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
Overview
Description
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate: is a chemical compound with the molecular formula C14H18O6 . It is commonly used in the production of epoxy resins and is known for its excellent thermal stability and low volatility. This compound appears as a colorless to light yellow transparent liquid and is soluble in many organic solvents but not in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate typically involves the reaction of 4-cyclohexene-1,2-dicarboxylic acid with epichlorohydrin in the presence of a catalyst. The reaction is carried out under high temperature conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Epoxidation: The compound can react with peracids to form epoxides.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form diols.
Polymerization: It can undergo polymerization reactions to form epoxy resins.
Common Reagents and Conditions:
Epoxidation: Peracids such as peracetic acid are commonly used.
Hydrolysis: Acidic or basic conditions with water.
Polymerization: Catalysts such as amines or anhydrides are used under controlled temperature conditions.
Major Products Formed:
Epoxidation: Formation of epoxides.
Hydrolysis: Formation of diols.
Polymerization: Formation of epoxy resins.
Scientific Research Applications
Chemistry: Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate is widely used in the synthesis of epoxy resins, which are essential components in coatings, adhesives, and composite materials .
Biology and Medicine: In biological research, this compound is used as a cross-linking agent for proteins and other biomolecules. It is also investigated for its potential use in drug delivery systems due to its ability to form stable polymers .
Industry: In the industrial sector, it is used in the production of high-performance materials such as coatings, adhesives, and sealants. Its excellent thermal stability and mechanical properties make it suitable for use in harsh environments .
Mechanism of Action
The mechanism of action of bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate involves the formation of covalent bonds with other molecules through its epoxy groups. These reactions typically occur via nucleophilic attack on the epoxy ring, leading to the formation of stable cross-linked structures. This property is particularly useful in the formation of durable and resistant epoxy resins .
Comparison with Similar Compounds
- Tetrahydrophthalic acid diglycidyl ester
- 4-Cyclohexene-1,2-dicarboxylic acid diglycidyl ester
- 1,2,3,6-Tetrahydrophthalic acid diglycidyl ester
Uniqueness: Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate is unique due to its specific molecular structure, which provides a balance of rigidity and flexibility. This makes it particularly suitable for applications requiring high thermal stability and mechanical strength .
Properties
IUPAC Name |
bis(oxiran-2-ylmethyl) cyclohex-4-ene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h1-2,9-12H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPIWUHKYIJBCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)OCC2CO2)C(=O)OCC3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36343-81-4 | |
Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36343-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50864997 | |
Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21544-03-6, 36343-81-4 | |
Record name | Diglycidyl tetrahydrophthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21544-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021544036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diglycidyl tetrahydrophthalate polymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036343814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.381 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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